molecular formula C10H15BrN2O B14661035 1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide CAS No. 40178-28-7

1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide

Cat. No.: B14661035
CAS No.: 40178-28-7
M. Wt: 259.14 g/mol
InChI Key: ODGCSNOSTMRYFO-UHFFFAOYSA-M
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Description

1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide is an organic compound with the molecular formula C10H15N2OBr It is a hydrazinium salt that features a hydrazine moiety substituted with a 2-oxo-2-phenylethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide typically involves the reaction of 1-phenylpropanone with hydrazine derivatives under controlled conditions. One common method includes the bromination of 1-phenylpropanone followed by the reaction with dimethyl hydrazine. The reaction conditions often require a solvent such as dimethyl sulfoxide and a brominating agent like t-butyl bromide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazinium salts.

Scientific Research Applications

1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide is unique due to its specific hydrazine structure and the presence of both methyl and phenylethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

40178-28-7

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

amino-dimethyl-phenacylazanium;bromide

InChI

InChI=1S/C10H15N2O.BrH/c1-12(2,11)8-10(13)9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/q+1;/p-1

InChI Key

ODGCSNOSTMRYFO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC(=O)C1=CC=CC=C1)N.[Br-]

Origin of Product

United States

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